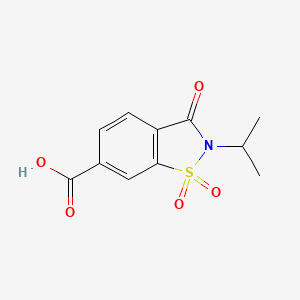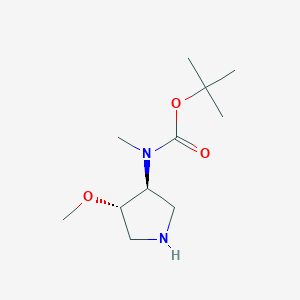![molecular formula C8H7N3O2 B1449929 Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363381-84-3](/img/structure/B1449929.png)
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Overview
Description
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester group attached to the carboxylate position.
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound that has been used in fragment-based drug discovery (FBDD) due to its prevalence in biologically active compounds Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to inhibit tropomyosin receptor kinases (trks) , which are associated with the proliferation and differentiation of cells .
Mode of Action
It’s known that heterocyclic compounds like this can engage with the target protein through a wide variety of intermolecular interactions . They can be suitably elaborated to complement a chosen target protein .
Biochemical Pathways
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) when they inhibit trks .
Result of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to show significant inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of the pyrazolopyridine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Methyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and the attached functional groups.
1H-Pyrazolo[3,4-c]pyridines: These analogues share the same core but may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)7-5-2-3-9-4-6(5)10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRBXQLGXSJJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid](/img/structure/B1449848.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)



![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)







